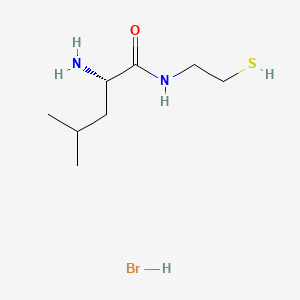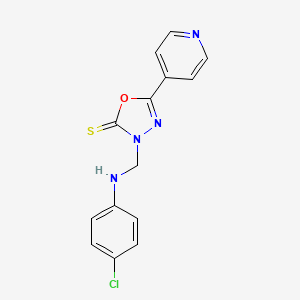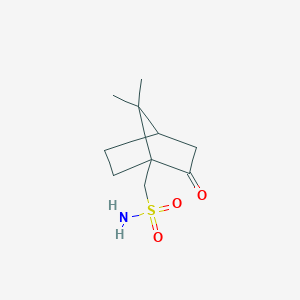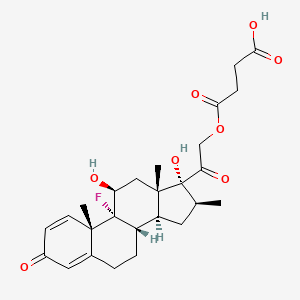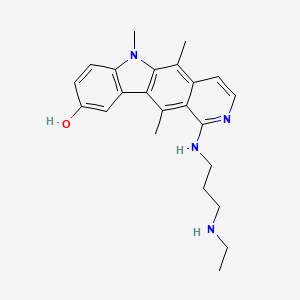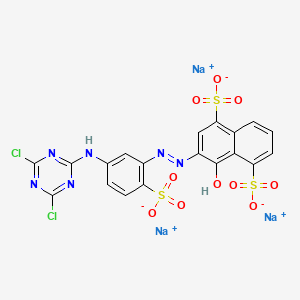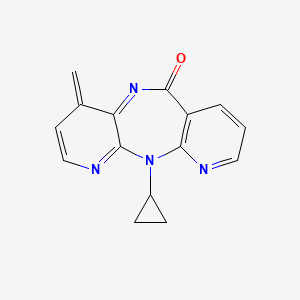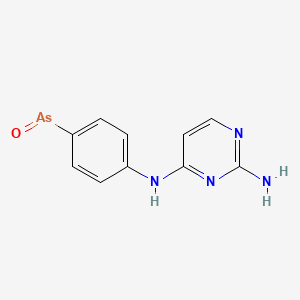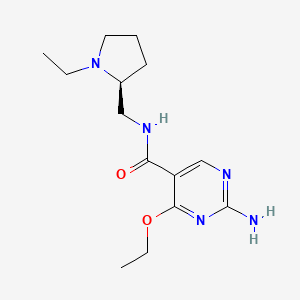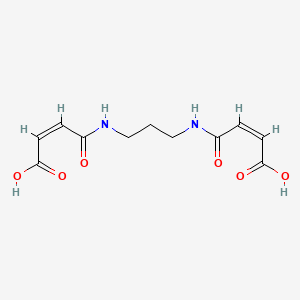
N,N'-Trimethylenedimaleamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Trimethylenedimaleamic acid: is an organic compound with the molecular formula C11H14N2O6 It is a derivative of maleamic acid, characterized by the presence of two maleamic acid units connected by a trimethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Trimethylenedimaleamic acid typically involves the reaction of maleic anhydride with a diamine, such as trimethylenediamine, under controlled conditions. The reaction proceeds through the formation of an intermediate maleamic acid, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’-Trimethylenedimaleamic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Trimethylenedimaleamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleamic acid units to maleic acid or other reduced forms.
Substitution: The amide groups in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield maleic acid derivatives, while reduction can produce maleic acid or other reduced forms .
Wissenschaftliche Forschungsanwendungen
N,N’-Trimethylenedimaleamic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-Trimethylenedimaleamic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylformamide (DMF): A commonly used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMAc): Another versatile solvent and reagent with similar properties to DMF.
Uniqueness: N,N’-Trimethylenedimaleamic acid is unique due to its specific structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
6331-21-1 |
|---|---|
Molekularformel |
C11H14N2O6 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
(Z)-4-[3-[[(Z)-3-carboxyprop-2-enoyl]amino]propylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H14N2O6/c14-8(2-4-10(16)17)12-6-1-7-13-9(15)3-5-11(18)19/h2-5H,1,6-7H2,(H,12,14)(H,13,15)(H,16,17)(H,18,19)/b4-2-,5-3- |
InChI-Schlüssel |
RCDMHMKCOQUIFA-JVLMNHKTSA-N |
Isomerische SMILES |
C(CNC(=O)/C=C\C(=O)O)CNC(=O)/C=C\C(=O)O |
Kanonische SMILES |
C(CNC(=O)C=CC(=O)O)CNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



